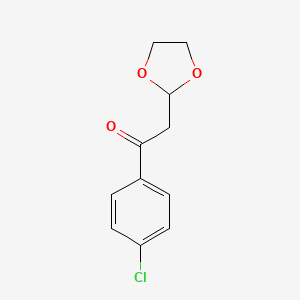

1-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone

Description

1-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone is a ketone derivative featuring a 4-chlorophenyl group and a 1,3-dioxolane ring. The 1,3-dioxolane moiety is an electron-rich cyclic ether, which may enhance solubility and influence molecular reactivity through steric or electronic effects.

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c12-9-3-1-8(2-4-9)10(13)7-11-14-5-6-15-11/h1-4,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEIGGSELNGNHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form 4-chlorobenzylidene ethylene glycol acetal. This intermediate is then subjected to oxidation using an oxidizing agent such as pyridinium chlorochromate to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: 4-chlorobenzoic acid.

Reduction: 1-(4-Chloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanol.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 1-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone exhibit significant antimicrobial activity. The compound has been tested against various microorganisms, demonstrating promising results:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Excellent antibacterial activity | 625–1250 µg/mL |

| Candida albicans | Significant antifungal activity | Not specified |

| Escherichia coli | No activity | N/A |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents targeting resistant strains of bacteria and fungi .

Medicinal Chemistry Applications

The mechanism of action for this compound involves interactions with enzymes or receptors within biological systems. The chloro substituent enhances binding affinity and selectivity towards these targets. This characteristic is crucial for its potential therapeutic applications, particularly in treating infections caused by resistant pathogens.

Potential Therapeutic Uses

- Antimicrobial Agents : Given its demonstrated antibacterial and antifungal properties, the compound may be developed into new treatments for infections.

- Pharmaceutical Research : The unique structure allows for modifications that could lead to derivatives with enhanced efficacy or reduced toxicity.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound:

- Antimicrobial Efficacy : A study published in the Research Journal of Pharmaceutical, Biological and Chemical Sciences highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential role in developing novel antibiotics .

- Synthesis Optimization : Research focusing on optimizing synthetic routes has shown that varying reaction conditions can significantly impact yield and purity, paving the way for more efficient production methods.

- Biological Mechanisms : Investigations into the biological mechanisms revealed that the compound interacts with specific enzymes involved in microbial metabolism, providing insights into its mode of action .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro group and the dioxolane ring can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares key structural elements and substituents of 1-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone with similar compounds:

Key Observations:

- The 1,3-dioxolane group in the target compound contrasts with thioethers (e.g., in antimalarial analogs), which may improve oxidative stability but reduce hydrogen-bonding capacity .

- Azole-containing derivatives (e.g., imidazole in ) exhibit direct antifungal activity due to CYP51 enzyme inhibition, whereas the dioxolane group may instead modulate solubility or metabolic stability.

Physicochemical Properties

- Solubility: The 1,3-dioxolane group likely increases aqueous solubility compared to nonpolar analogs like 2-(4-chlorophenyl)-1-(2-naphthyl)ethanone .

- Stability: Cyclic ethers (e.g., dioxolane) are less prone to hydrolysis than esters or amides but may undergo acid-catalyzed ring-opening.

- Electronic Effects: The dioxolane’s electron-donating nature contrasts with electron-withdrawing groups (e.g., nitro in ), which could affect reactivity in further derivatization.

Biological Activity

1-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by recent research findings.

Chemical Structure and Properties

The compound features a 4-chlorophenyl group attached to a 1,3-dioxolane ring and an ethanone moiety. Its molecular formula is C₁₁H₁₁ClO₂, with a molecular weight of approximately 210.66 g/mol. The presence of the chloro group is significant for its biological activity, influencing binding affinities and interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The chloro substituent can enhance lipophilicity and modulate the compound's ability to penetrate biological membranes. This characteristic is crucial for its potential therapeutic applications, particularly in antimicrobial activities.

Antimicrobial Activity

Research indicates that derivatives of 1,3-dioxolanes exhibit significant antibacterial and antifungal properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various strains of bacteria and fungi:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Excellent antibacterial activity | 625–1250 µg/mL |

| Candida albicans | Significant antifungal activity | Not specified |

| Escherichia coli | No activity | N/A |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies

A notable study synthesized various 1,3-dioxolane derivatives and tested their biological activities. Among these, the compound with a 4-chlorophenyl group exhibited potent antibacterial effects against S. aureus and C. albicans, highlighting its potential as a therapeutic agent in treating infections caused by these pathogens .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic compounds with carbonyl precursors under acidic conditions. This method allows for the efficient formation of the dioxolane ring while introducing the chlorophenyl substituent.

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of dioxolane derivatives. It has been found that modifications to the aromatic ring significantly affect their biological activities. For example, variations in substituents lead to different potencies against specific microbial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone, and how can reaction conditions be optimized to improve yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, α-bromo-4-chloroacetophenone reacts with 1,3-dioxolane derivatives in dry benzene under reflux (7–8 hours) using anhydrous conditions to prevent hydrolysis. Yield optimization involves controlling stoichiometry (1:1 molar ratio), solvent choice (e.g., DMF for polar aprotic conditions), and catalyst selection (e.g., K₂CO₃ for deprotonation) . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

- Methodological Answer :

- ¹H NMR : The dioxolane ring protons appear as a singlet at δ ~4.8–5.2 ppm, while the aromatic protons of the 4-chlorophenyl group split into a doublet (δ ~7.4–7.6 ppm) due to para-substitution .

- IR : A strong carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and C-O-C vibrations (dioxolane) at ~1100–1250 cm⁻¹ confirm functional groups .

- MS : Molecular ion peaks at m/z 242–244 (M⁺) with isotopic patterns indicative of chlorine atoms .

Q. What is the role of the 1,3-dioxolane group in modulating the compound’s reactivity and stability?

- Methodological Answer : The dioxolane acts as a protecting group for ketones, enhancing stability under basic conditions. However, it is labile in acidic environments (e.g., HCl/acetone), enabling controlled deprotection for downstream functionalization . Its electron-rich nature also influences regioselectivity in electrophilic substitution reactions.

Advanced Research Questions

Q. How does X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction at 123 K reveals bond lengths (C=O: ~1.21 Å, C-Cl: ~1.74 Å) and intermolecular interactions (e.g., C–H···O/Cl hydrogen bonds) critical for packing stability. Data refinement (R factor < 0.06) ensures accuracy, while thermal ellipsoid analysis assesses molecular rigidity .

Q. What computational methods predict the compound’s pharmacological potential, particularly as a HMOX1 inhibitor?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) evaluate binding affinity to HMOX1’s active site. The dioxolane group’s polarity and chloroaryl moiety’s hydrophobicity are key for ligand-receptor interactions. Free energy calculations (MM-PBSA) validate stability, with binding energies < -7 kcal/mol indicating strong inhibition .

Q. How do structural modifications (e.g., substituent position, dioxolane replacement) impact bioactivity in anticancer or antimicrobial assays?

- Methodological Answer : Thiazole derivatives (e.g., 2-(4-chlorophenyl)thiazol-2-yl analogs) show enhanced anticancer activity (IC₅₀ < 10 μM) compared to the parent compound. Replacing dioxolane with pyrimidine rings increases π-π stacking but reduces solubility, requiring co-solvents like DMSO in biological assays .

Q. What solvent systems minimize side reactions during large-scale synthesis?

- Methodological Answer : Dry benzene or toluene reduces hydrolysis of the dioxolane group. For greener alternatives, cyclopentyl methyl ether (CPME) offers comparable polarity with lower toxicity. Solvent-free microwave-assisted synthesis (100–120°C, 30 min) reduces reaction time and byproduct formation .

Q. How does regioselectivity in electrophilic substitution affect downstream applications?

- Methodological Answer : The 4-chlorophenyl group directs electrophiles to the ortho/para positions. For example, nitration yields 3-nitro derivatives due to steric hindrance from the dioxolane group, confirmed by NOESY NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.